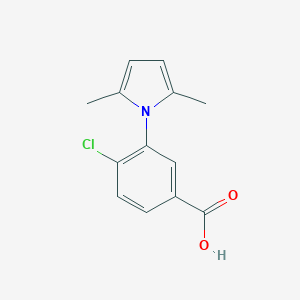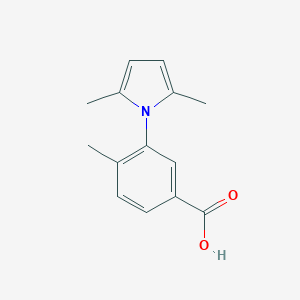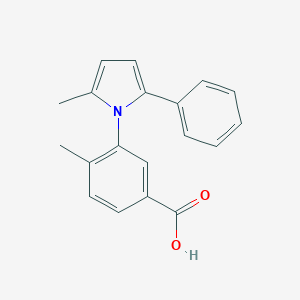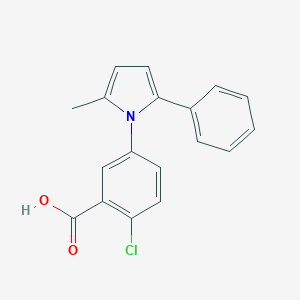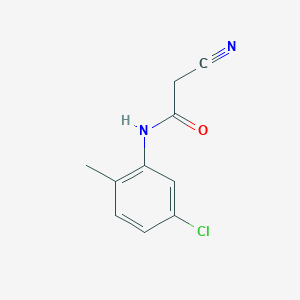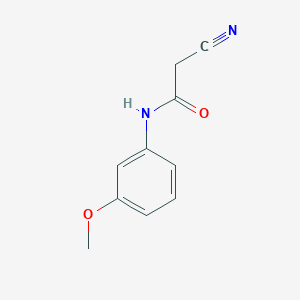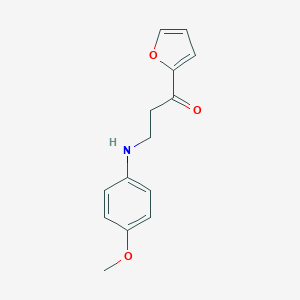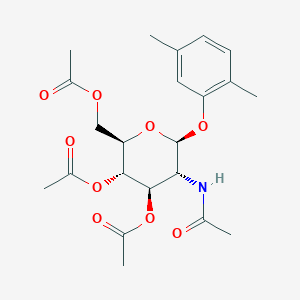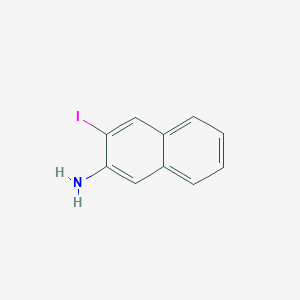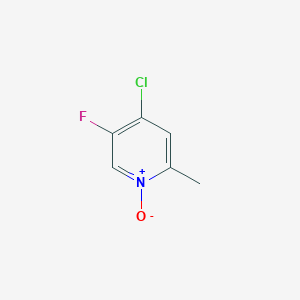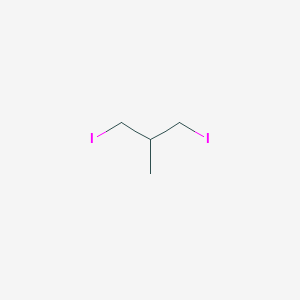
BPH-652
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BPH-652 is a phosphonosulfonate compound known for its potent inhibitory effects on dehydrosqualene synthase (CrtM) in Staphylococcus aureus. This enzyme is crucial for the biosynthesis of staphyloxanthin, a yellow carotenoid pigment that acts as a virulence factor by protecting the bacteria from oxidative stress.
Preparation Methods
The synthesis of BPH-652 involves a multi-step process. A convenient and efficient four-step synthesis of 1-(3-iodopropyl)-3-phenoxy benzene, a key intermediate, can be achieved by starting with 3-phenoxybenzaldehyde and malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid. This intermediate is then esterified with methanol in the presence of p-toluene sulfonic acid, reduced with sodium borohydride to give 3-(3-phenoxyphenyl)propan-1-ol, and finally iodinated using iodine and triphenylphosphine in the presence of potassium iodide and imidazole .
Chemical Reactions Analysis
BPH-652 primarily undergoes inhibition reactions where it targets specific enzymes. It is known to inhibit dehydrosqualene synthase (CrtM) in Staphylococcus aureus, which is involved in the biosynthesis of staphyloxanthin. The compound’s inhibitory action is characterized by its binding affinity to the enzyme, with a Ki value of 1.5 nM and an IC50 value ranging from 100 to 300 nM . The major product formed from this reaction is the inhibition of staphyloxanthin biosynthesis, leading to a reduction in the virulence of Staphylococcus aureus .
Scientific Research Applications
Mechanism of Action
BPH-652 exerts its effects by inhibiting dehydrosqualene synthase (CrtM), an enzyme involved in the biosynthesis of staphyloxanthin in Staphylococcus aureus. By binding to CrtM, this compound prevents the formation of staphyloxanthin, a carotenoid pigment that protects the bacteria from oxidative stress and enhances its virulence. This inhibition weakens the bacteria’s defenses, making it more susceptible to the host immune response .
Comparison with Similar Compounds
BPH-652 is unique in its specific inhibition of dehydrosqualene synthase (CrtM) in Staphylococcus aureus. Similar compounds include other phosphonosulfonates such as BPH-698 and BPH-700, which also inhibit CrtM but with different binding affinities and inhibitory potencies . Compared to these compounds, this compound has a higher binding affinity and greater inhibitory effect on staphyloxanthin biosynthesis, making it a more potent inhibitor .
Properties
IUPAC Name |
tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRADVLDMPYYQDB-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16K3O7PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
